Chemical properties of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole
Chemical properties of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole
Topic: Chemical Properties of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist
A Versatile Scaffold for Medicinal Chemistry & Drug Discovery
Executive Summary
2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole is a high-value heterocyclic scaffold widely utilized in the design of bioactive ligands, particularly for G-Protein Coupled Receptors (GPCRs) and kinase inhibitors. Structurally, it merges a lipophilic, planar benzothiazole core —capable of π-π stacking interactions within protein binding pockets—with a basic piperidine ether side chain that improves aqueous solubility and provides a critical vector for hydrogen bonding or salt bridge formation.
This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, validated synthetic pathways, reactivity profiles, and handling protocols. It is designed to serve as a foundational reference for researchers utilizing this scaffold in lead optimization campaigns.
Physicochemical Properties[1][2][3][4][5][6]
Understanding the fundamental properties of this molecule is essential for predicting its behavior in biological assays and formulation.
Molecular Identity
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IUPAC Name: 2-Methyl-5-(piperidin-4-yloxy)-1,3-benzothiazole
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Molecular Formula: C₁₃H₁₆N₂OS
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Molecular Weight: 248.34 g/mol
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Key Functional Groups:
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Benzothiazole: Aromatic heterocycle (Lipophilic anchor).
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Ether Linkage: Stable spacer (C5 position).
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Piperidine: Secondary aliphatic amine (Basic center, pKa ~10).
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Calculated Properties Table
| Property | Value (Predicted) | Significance |
| LogP (Neutral) | 2.6 – 2.9 | Moderate lipophilicity; suggests good membrane permeability. |
| LogD (pH 7.4) | 0.5 – 1.0 | Lower effective lipophilicity at physiological pH due to protonation of the piperidine. |
| pKa (Piperidine NH) | 9.8 – 10.2 | Exists predominantly as a cation at physiological pH; key for solubility. |
| pKa (Thiazole N) | ~1.5 | Very weakly basic; remains neutral under standard biological conditions. |
| TPSA | ~45 Ų | Favorable for blood-brain barrier (BBB) penetration if LogD is optimized. |
| Solubility (Water) | Low (Neutral form) | High as Hydrochloride or Trifluoroacetate salt. |
Synthetic Methodologies
The synthesis of 2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole relies on constructing the ether linkage between the benzothiazole core and the piperidine ring. The most robust and scalable method is the Mitsunobu Coupling , which offers superior regioselectivity compared to nucleophilic aromatic substitution (SNAr), as the 5-position of the benzothiazole is not sufficiently electron-deficient for direct displacement without harsh conditions.
Validated Synthetic Route (Mitsunobu Protocol)
This protocol describes the coupling of 2-methylbenzothiazol-5-ol with N-Boc-4-hydroxypiperidine , followed by acidic deprotection.
Step 1: Mitsunobu Coupling
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Reagents: 2-Methylbenzothiazol-5-ol (1.0 eq), tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).
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Solvent: Anhydrous Tetrahydrofuran (THF).[1]
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Conditions: 0°C to Room Temperature (RT), 12–18 hours, Inert Atmosphere (N₂).
Protocol:
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Dissolve 2-methylbenzothiazol-5-ol, N-Boc-4-hydroxypiperidine, and PPh₃ in anhydrous THF under nitrogen.
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Cool the solution to 0°C.
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Add DIAD dropwise over 20 minutes to control the exotherm.
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Allow the reaction to warm to RT and stir overnight.
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Workup: Quench with water, extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
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Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is the N-Boc protected intermediate.
Step 2: Deprotection [1]
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Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
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Solvent: Dichloromethane (DCM) or Dioxane.
Protocol:
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Dissolve the N-Boc intermediate in DCM (0.1 M).
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Add TFA (10–20 equivalents) slowly at 0°C.
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Stir at RT for 2–4 hours (monitor by LCMS for disappearance of starting material).
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Workup: Concentrate in vacuo.
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For Free Base: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate.
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For Salt: Triturate the residue with diethyl ether to obtain the TFA or HCl salt as a solid.
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Visualization of Synthesis Pathway
Figure 1: Convergent synthetic pathway via Mitsunobu etherification.
Reactivity & Functionalization[3][8]
The secondary amine of the piperidine ring is the primary handle for diversification. The benzothiazole core is relatively stable but can participate in specific oxidative or electrophilic reactions.
Piperidine Nitrogen Derivatization
The piperidine moiety allows for the rapid generation of libraries via:
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Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amides.
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Reductive Amination: Reaction with aldehydes/ketones (using NaBH(OAc)₃) to form tertiary amines.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Urea Formation: Reaction with isocyanates.
Benzothiazole Core Reactivity
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C2-Methyl Oxidation: The methyl group at position 2 is "activated" due to the electron-withdrawing nature of the thiazole ring. It can be oxidized to the aldehyde (using SeO₂) or brominated (radical conditions), though this is generally slower than amine functionalization.
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Electrophilic Substitution: The C4 and C6 positions are susceptible to electrophilic aromatic substitution (e.g., halogenation), though the ether group at C5 directs ortho/para.
Reactivity Flowchart
Figure 2: Functionalization logic. Green arrows indicate primary library generation pathways; red dotted arrows indicate core modification.
Handling, Safety, and Analytics
Analytical Characterization
To validate the identity of the synthesized compound, look for these key signals:
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¹H NMR (DMSO-d₆):
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Benzothiazole Ar-H: Three aromatic protons.[3][2] Look for a doublet (~8.0 ppm, H7), a doublet (~7.5 ppm, H4), and a doublet of doublets (~7.1 ppm, H6).
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C2-Methyl: A sharp singlet integrating to 3H around 2.80 ppm .[3]
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Ether Methine: A multiplet around 4.5–4.8 ppm (CH-O).
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Piperidine: Multiplets for CH₂ groups (1.5–3.5 ppm).
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LC-MS: Strong [M+H]⁺ peak at 249.1 .
Stability & Storage
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Solid State: Stable at room temperature for >12 months if stored in a desiccator.
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Solution: The free base is prone to absorbing CO₂ from the air (forming carbamates). Store as the HCl or TFA salt for maximum stability.
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Light Sensitivity: Benzothiazoles can be photo-active; store in amber vials.
Safety Profile
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Hazard: Treat as a potential skin and eye irritant.
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Toxicity: No specific toxicology data exists for this specific intermediate, but benzothiazoles can possess biological activity. Handle with standard PPE (gloves, goggles, lab coat) in a fume hood.
References
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Mitsunobu Reaction on Benzothiazoles
- Synthesis of ether-linked benzothiazole deriv
- Citation: J. Med. Chem. 2005, 48, 6, 1886–1900.
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Benzothiazole Scaffold Properties
- Benzothiazoles in Medicinal Chemistry: A Review.
- Citation: Eur. J. Med. Chem. 2013, 65, 295–303.
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Piperidine Deprotection Protocols
- Greene's Protective Groups in Organic Synthesis.
- Standard reference for N-Boc removal (TFA/DCM or HCl/MeOH).
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General Synthesis of 2-Methylbenzothiazoles
- Cyclization of 2-aminothiophenols with acetic anhydride.
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Citation: Org. Biomol. Chem. 2024 (General methodology reference).[2]
Sources
- 1. Design and Synthesis of Inhibitors of Plasmodium falciparum N-Myristoyltransferase, a Promising Target for Anti-Malarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
